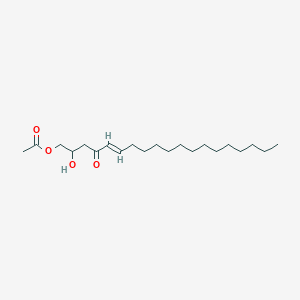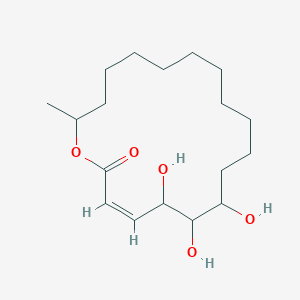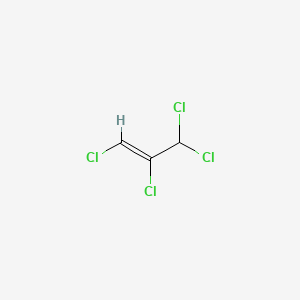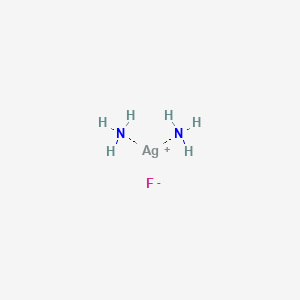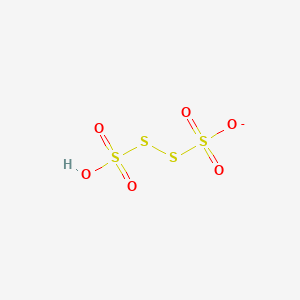![molecular formula C24H33NO4 B1241647 (4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione](/img/structure/B1241647.png)
(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione is a natural product found in Aspergillus with data available.
Aplicaciones Científicas De Investigación
Macrocyclic and Crown Ether Derivatives
Structural Analysis : The study by Alaoui et al. (2007) investigated a compound closely related in structure, revealing insights into macrocyclic systems containing benzo-fused macrocycles and dicarbonyl spacers. These structures are notable for their potential in coordination chemistry due to their cavity structure and spatial arrangement of functional groups (Alaoui et al., 2007).
Synthesis Techniques : Research by Basavaiah and Satyanarayana (2001) focused on a novel synthesis method for functionalized propellano-bislactones, a category to which the compound is related. This approach is significant for the synthesis of complex organic structures (Basavaiah & Satyanarayana, 2001).
Applications in Organic Synthesis
Diels-Alder Reactions : Zezula et al. (2001) explored the use of similar compounds in intramolecular Diels-Alder reactions, a key method in organic synthesis for constructing cyclic structures. This study highlights the compound's utility in synthesizing complex organic molecules (Zezula et al., 2001).
Photoresponsive Properties : Akabori et al. (1988) investigated compounds with structures resembling the query compound for their photoresponsive properties. This research is crucial for developing materials with light-activated features (Akabori et al., 1988).
Potential in Coordination Chemistry
Tetrazole-Containing Macrocycles : A study by Zubarev et al. (2001) on tetrazole-containing macrocycles, which share structural features with the query compound, contributes to the understanding of coordination chemistry and the design of novel ligands (Zubarev et al., 2001).
Biopotent Macrocyclic Complexes : Research by Rathi and Singh (2015) on macrocyclic complexes involving similar structures highlights their potential in bioactive applications, particularly in antimicrobial and antioxidant properties (Rathi & Singh, 2015).
Propiedades
Nombre del producto |
(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione |
|---|---|
Fórmula molecular |
C24H33NO4 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione |
InChI |
InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19-20(28-19)8-9-21(26)29-24(17,22)23(27)25-18/h8-9,11-13,16-20,22H,6-7,10H2,1-5H3,(H,25,27)/b9-8+,14-11+ |
Clave InChI |
VJOXDHDYUAEUMO-HUKVCQRGSA-N |
SMILES isomérico |
CC1C2C(NC(=O)C23C(/C=C(/CCC4C(O4)/C=C/C(=O)O3)\C)C=C1C)CC(C)C |
SMILES canónico |
CC1C2C(NC(=O)C23C(C=C(CCC4C(O4)C=CC(=O)O3)C)C=C1C)CC(C)C |
Sinónimos |
10-isopropyl-14-methyl-22-oxa-17-epoxy(12)cytochalasa-6,13,19-triene-1,21-dione aspochalasin F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



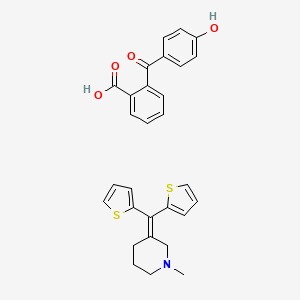
![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)
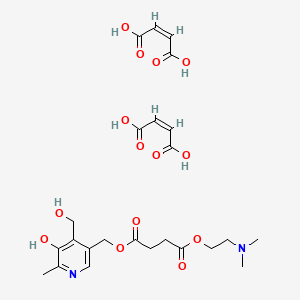
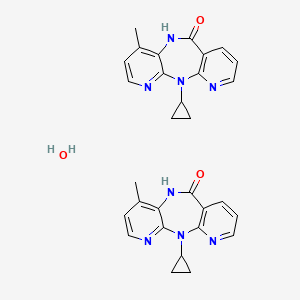
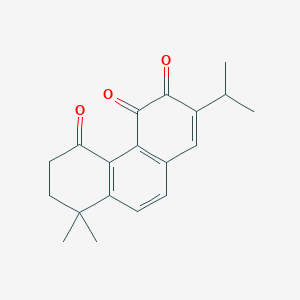
![[3H]azietomidate](/img/structure/B1241571.png)
![9-phenyl-7-propyl-4H,6H-pyrimido[6,1-b][1,3]thiazine-6,8(7H)-dione](/img/structure/B1241572.png)
